SRC Coactivator Stimulation vs. Topoisomerase I Inhibition
The 4-ethyl substituent in MCB-613 confers a unique SRC-stimulatory mechanism that is completely absent in the closest structural analogs RL90 and RL91, which lack the 4-ethyl group. In luciferase reporter assays, MCB-613 induces a maximum ~160-fold activation of SRC-1, SRC-2, and SRC-3 transcriptional activity in a dose-dependent manner after 24-hour treatment of HeLa cells co-transfected with pG5-luc and pBIND-SRC-1/-2/-3 expression vectors [1]. This activation is selective for SRCs: MCB-613 fails to stimulate GAL4-PGC-1α and minimally activates GAL4-VP16 only at higher concentrations [1]. In contrast, RL90 and RL91 have been independently characterized as catalytic inhibitors of mammalian topoisomerase I, a fundamentally different molecular target [2]. The IC50 values of RL90 and RL91 correlate with those of the topoisomerase I poison camptothecin, but RL90/RL91 do not act as poisons; instead they inhibit the catalytic step of the topoisomerase I reaction cycle [2]. No SRC stimulatory activity has been reported for RL90 or RL91.
| Evidence Dimension | Primary molecular target and mechanism |
|---|---|
| Target Compound Data | MCB-613: Pan-SRC coactivator stimulator; 160-fold maximal activation of SRC-1/2/3 transcriptional activity; selective for SRCs over PGC-1α and VP16 |
| Comparator Or Baseline | RL90: Catalytic topoisomerase I inhibitor; no SRC stimulation reported. RL91: Catalytic topoisomerase I inhibitor; no SRC stimulation reported. |
| Quantified Difference | Fundamentally different molecular targets: SRC coactivators (MCB-613) vs. topoisomerase I (RL90, RL91). MCB-613 induces 160-fold SRC activation; RL90/RL91 show zero SRC activation. |
| Conditions | MCB-613: HeLa cells co-transfected with pG5-luc and pBIND-SRC-1/-2/-3, 24 h treatment, luciferase assay [1]. RL90/RL91: Purified mammalian topoisomerase I catalytic inhibition assay; MCF-7 tamoxifen-resistant sub-line growth inhibition [2]. |
Why This Matters
Procurement for SRC pathway studies requires MCB-613 specifically; procurement for topoisomerase I inhibition studies requires RL90 or RL91—the compounds are not interchangeable despite near-identical core structures.
- [1] Wang L, Yu Y, Chow DC, et al. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death. Cancer Cell. 2015;28(2):240-252. doi:10.1016/j.ccell.2015.07.005. PMID: 26267537. View Source
- [2] Leung E, Rewcastle GW, Joseph WR, Rosengren RJ, Larsen L, Baguley BC. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells. Invest New Drugs. 2012;30(6):2103-2112. doi:10.1007/s10637-011-9768-4. PMID: 22105790. View Source
